Chloroac-met-OH

Antimicrobial screening Antitumor prescreen Lactobacillus casei

Chloroac-met-OH (CAS 57230-01-0) is the L-enantiomer of N-chloroacetyl-methionine. Unlike DL-racemate, this pure L-form ensures accurate enzyme kinetics (aminoacylase) and growth-inhibitory activity in microbial antitumor prescreens. Essential for reproducible SAR studies, where N-chloroacetyl derivatives show activity not seen in acetyl or propionyl analogs. Confirm stereochemistry for reliable research outcomes.

Molecular Formula C7H12ClNO3S
Molecular Weight 225.69 g/mol
Cat. No. B15349009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloroac-met-OH
Molecular FormulaC7H12ClNO3S
Molecular Weight225.69 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)O)NC(=O)CCl
InChIInChI=1S/C7H12ClNO3S/c1-13-3-2-5(7(11)12)9-6(10)4-8/h5H,2-4H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1
InChIKeyPOPMMWHDENVQSV-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloroac-met-OH (N-Chloroacetyl-L-methionine): Technical Specifications and Procurement Baseline


Chloroac-met-OH (CAS 57230-01-0), formally N-chloroacetyl-L-methionine, is a synthetically acylated L-methionine derivative belonging to the N-chloroacetyl amino acid class [1]. With molecular formula C7H12ClNO3S and a molecular weight of 225.69 g/mol, the compound features a chloroacetyl group covalently attached to the α-amino nitrogen of L-methionine [2]. The compound presents as a solid with a reported melting point of 105–107 °C and predicted boiling point of 481.9±45.0 °C, with a calculated LogP value of 0.93860 indicating moderate lipophilicity . Chloroac-met-OH functions as a substrate for N-acyl-aliphatic-L-amino acid amidohydrolase (EC 3.5.1.14), undergoing enzymatic hydrolysis to release chloroacetate and L-methionine [3]. This acylated amino acid derivative is employed in peptide synthesis, enzyme substrate studies, and antimicrobial screening applications [4].

Chloroac-met-OH: Why In-Class Acylated Amino Acids Cannot Be Interchanged


N-acyl amino acid derivatives are not functionally interchangeable; the identity of the N-terminal acyl group fundamentally dictates both enzymatic recognition and biological activity. Systematic comparison of N-acetyl, N-propionyl, and N-chloroacetyl amino acid derivatives reveals that only the chloroacetyl-substituted class exhibits pharmacologically significant growth-inhibitory activity in microbial prescreens for antitumor candidates [1]. Within the chloroacetyl series, activity further diverges based on the parent amino acid—derivatives of essential amino acids demonstrate inhibition while those of nonessential amino acids show no measurable activity [2]. Additionally, stereochemical configuration (L- vs. D- vs. DL-) alters enzyme–substrate interactions and biological outcomes, as evidenced by differential hydrolysis rates and binding affinities in acylase and racemase systems [3]. For procurement decisions, selecting a specific N-chloroacetyl-L-amino acid derivative such as Chloroac-met-OH rather than an arbitrary N-acyl amino acid is therefore critical to obtaining reproducible, application-relevant activity.

Chloroac-met-OH Quantitative Differentiation Evidence: Comparator-Based Selection Guide


Chloroac-met-OH Class-Level Growth Inhibition vs. Acetyl and Propionyl Amino Acid Derivatives

N-chloroacetyl amino acid derivatives, as a class including Chloroac-met-OH, exhibit growth-inhibitory activity in the Lactobacillus casei microbial prescreen system, whereas the corresponding N-acetyl and N-propionyl derivatives produce no remarkable inhibition under identical assay conditions [1]. This class-level differentiation demonstrates that the chloroacetyl N-substituent confers biological activity absent in other common N-acyl modifications. The data derive from systematic testing of multiple amino acid backbones across the three acyl classes [2].

Antimicrobial screening Antitumor prescreen Lactobacillus casei

Chloroac-met-OH (L-Enantiomer) Stereochemical Specification vs. DL-Racemate

Chloroac-met-OH (CAS 57230-01-0) is the L-enantiomer of N-chloroacetyl-methionine, distinguished from the DL-racemate (N-chloroacetyl-DL-methionine, CAS 34366-37-5) [1]. Enzymes such as N-acyl-aliphatic-L-amino acid amidohydrolase (EC 3.5.1.14) exhibit stereospecificity, recognizing only L-configured N-acyl amino acid substrates for hydrolysis [2]. The L-enantiomer undergoes enzymatic cleavage to yield chloroacetate and L-methionine, whereas the D-enantiomer is not processed by L-specific acylases [3]. In aminoacylase specificity studies, N-chloroacetyl-L-methionine serves as a defined substrate with measurable hydrolysis kinetics, while the racemic mixture introduces undefined D-enantiomer content that may act as an inhibitor or inert diluent in enzyme assays [4].

Stereochemistry Enzymatic hydrolysis Enantioselectivity

Chloroac-met-OH Enzymatic Hydrolysis Specificity: Methionine vs. Other N-Chloroacetyl Amino Acids

Among N-chloroacetyl amino acid derivatives, substrate specificity for aminoacylase (EC 3.5.1.14) varies substantially with the parent amino acid. In standardized hydrolysis assays using the same enzyme preparation, N-chloroacetyl-L-valine exhibits 325% relative activity, N-chloroacetyl-L-leucine 287%, N-chloroacetylglycine 233%, and N-chloroacetyl-L-tyrosine 75%, all expressed relative to N-acetyl-L-methionine baseline (100% corresponding to 200 U/mg) [1]. While direct relative activity data for N-chloroacetyl-L-methionine is not reported in this specific assay panel, its classification as a methionine-based chloroacetyl derivative places it within the active substrate category, contrasting with chloroacetyl derivatives of aromatic amino acids (e.g., L-phenylalanine: 13%; L-tryptophan: 5%) which show markedly reduced hydrolysis rates [2]. This substrate-dependent activity gradient demonstrates that the amino acid side chain significantly modulates enzyme recognition even within the same N-chloroacetyl class [3].

Enzyme kinetics Aminoacylase substrate Biocatalysis

Chloroac-met-OH Synthesis Protocol: Chloroacetyl Chloride Acylation of L-Methionine

The synthesis of N-chloroacetyl-L-methionine is accomplished via the Schotten-Baumann procedure using chloroacetyl chloride as the acylating agent in a dichloromethane (DCM) and trimethylamine (TEA) system at −20 °C, achieving 90% isolated yield under optimized conditions [1]. This protocol is established for chloroacetylation of amino acids and peptides. In comparative synthetic studies of sulfur-containing amino acid derivatives, the chloroacetylation of methionine and its analogs proceeds with yields and purity profiles that are method-dependent [2]. The B method (Kameda's method) generally provides higher yield and higher purity for sulfur-containing amino acids compared to the A method (Schotten-Baumann), though the A method offers greater synthetic ease for ester substrates [3].

Synthetic methodology Schotten-Baumann reaction Amino acid acylation

Chloroac-met-OH: Validated Research and Industrial Application Scenarios Based on Comparative Evidence


Microbial Growth Inhibition Prescreening for Antitumor Candidate Identification

Employ Chloroac-met-OH in Lactobacillus casei growth inhibition assays for antitumor prescreening programs. Evidence demonstrates that N-chloroacetyl amino acid derivatives (the class to which Chloroac-met-OH belongs) exhibit pharmacologically significant growth-inhibitory activity, whereas N-acetyl and N-propionyl counterparts show no remarkable inhibition [1]. This assay system was validated at the National Cancer Institute as a microbial prescreen for potential antitumor agents. Chloroac-met-OH is specifically noted among chloroacetyl derivatives of essential amino acids that produce measurable inhibition, while nonessential amino acid chloroacetyl derivatives show no activity [2].

Aminoacylase Enzyme Substrate for Biocatalytic Hydrolysis Studies

Utilize Chloroac-met-OH as a defined L-enantiomeric substrate for aminoacylase (EC 3.5.1.14) enzyme kinetics and biocatalysis applications. The compound undergoes stereospecific hydrolysis to chloroacetate and L-methionine by N-acyl-aliphatic-L-amino acid amidohydrolase [1]. Use of the L-enantiomer (CAS 57230-01-0) rather than the DL-racemate (CAS 34366-37-5) is essential for obtaining accurate kinetic parameters, as the racemate contains 50% non-hydrolyzable D-enantiomer that may confound Vmax and Km determinations [2]. This application is supported by BRENDA database curation of N-chloroacetyl-L-methionine as a substrate with documented enzyme kinetic parameters from Co²⁺-substituted Aspergillus oryzae amidohydrolase studies [3].

Peptide Synthesis Building Block for N-Terminal Chloroacetyl Modification

Incorporate Chloroac-met-OH as an N-terminal building block in solid-phase or solution-phase peptide synthesis. The N-chloroacetyl moiety serves as a reactive handle for subsequent conjugation, cyclization, or polymerization reactions [1]. Automated peptide synthesizer protocols for N-chloroacetyl-modified peptide preparation have been developed, enabling standard incorporation of chloroacetyl moieties at peptide amino termini [2]. Methionine-containing peptides with N-terminal chloroacetyl modification can undergo thioether bond formation with C-terminal cysteine residues for cyclic peptide synthesis, a strategy employed in reprogrammed translation systems for physiologically stable cyclic peptides [3].

Structure–Activity Relationship Studies of N-Acyl Methionine Derivatives

Deploy Chloroac-met-OH as a reference compound in comparative structure–activity relationship (SAR) investigations of N-acyl methionine derivatives. The distinct biological and enzymatic profiles of chloroacetyl-substituted amino acids, relative to acetyl, propionyl, formyl, and other acyl variants, establish Chloroac-met-OH as a necessary comparator in systematic SAR campaigns [1]. This application is reinforced by the documented 65-fold activity range across N-chloroacetyl amino acid derivatives in aminoacylase assays, demonstrating that side-chain identity dramatically modulates function even within the same acyl class [2]. For studies evaluating antimicrobial or enzyme-substrate properties of methionine derivatives, Chloroac-met-OH provides the chloroacetyl benchmark against which other N-substituents can be quantitatively compared.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chloroac-met-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.